molecular formula C15H16N4O B2599259 3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1235637-57-6

3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2599259
CAS No.: 1235637-57-6
M. Wt: 268.32
InChI Key: AFXSVIJVRCFFGB-UHFFFAOYSA-N
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Description

3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound with the molecular formula C19H18N4OS and a molecular weight of 350.4 . This benzamide derivative features a 3,5-dimethylpyrazole moiety, a privileged scaffold in medicinal chemistry known for its versatile applications in pharmaceutical and agrochemical research . Pyrazole-containing compounds are frequently investigated as key intermediates in organic synthesis and are recognized for their significant pharmacological potential . Researchers are exploring this class of compounds for a wide spectrum of biological activities, given the established profile of pyrazole biomolecules in areas such as cancer and inflammation therapeutics . The specific research applications and biological activity profile for this compound are an active area of scientific investigation, and researchers are encouraged to conduct their own characterization to determine its utility in specific experimental models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-cyano-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-11-8-12(2)19(18-11)7-6-17-15(20)14-5-3-4-13(9-14)10-16/h3-5,8-9H,6-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXSVIJVRCFFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=CC(=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves the following steps:

    Formation of the pyrazole moiety: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Attachment of the ethyl linker: The pyrazole derivative is then reacted with an ethylating agent to introduce the ethyl linker.

    Formation of the benzamide core: The intermediate is then reacted with a benzoyl chloride derivative to form the benzamide core.

    Introduction of the cyano group: Finally, the cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amino derivatives or reduced benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrazole moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

  • Benzamide backbone: 3-cyano substitution.
  • Side chain : Ethyl group linked to a 3,5-dimethylpyrazole.

Comparable Compounds

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide backbone: 3-methyl substitution. Side chain: Hydroxy and dimethyl groups on ethyl. pyrazole’s nitrogen-based interactions. Methyl substitution (electron-donating) vs. cyano (electron-withdrawing) alters electronic properties .

N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B, ) Benzamide backbone: Unsubstituted. Side chain: Ethyl linked to a 3,4-dimethoxyphenyl group. Key difference: Methoxy groups enhance lipophilicity compared to pyrazole. Lacks the cyano group’s polarity .

2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (Compound 45, ) Benzamide backbone: Unsubstituted. Side chain: Thiazole-thioether and nitroaniline groups.

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
3-cyano-N-(2-(3,5-dimethylpyrazol-1-yl)ethyl)benzamide 2.8 ~0.5 (DMSO) Not reported
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 1.5 ~10 (Water) Not reported
Rip-B 3.2 ~0.2 (DMSO) 90
Rip-D 2.5 ~0.3 (DMSO) 96
  • Key trends: The cyano group in the main compound increases polarity compared to methyl () but reduces solubility relative to hydroxy-containing analogs (e.g., Rip-D). Pyrazole contributes to moderate lipophilicity, similar to methoxy-substituted compounds .

Structural Analysis

  • X-ray data: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () confirmed planar benzamide and hydrogen-bonding networks. The main compound’s pyrazole may induce non-planar conformations, affecting packing and crystallinity .

Biological Activity

3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring, which is often associated with various biological effects, including anti-inflammatory and anticancer properties.

The molecular formula for this compound is C17H20N4C_{17}H_{20}N_{4}, and it has a molecular weight of 284.37 g/mol. The structure includes a cyano group and a benzamide moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC17H20N4C_{17}H_{20}N_{4}
Molecular Weight284.37 g/mol
CAS Number2034252-21-4

Biological Activity Overview

Research indicates that compounds containing pyrazole structures exhibit significant biological activities. The following sections summarize findings related to the biological activity of this compound and its derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

  • MCF7 (Breast Cancer) : GI50 values were reported at approximately 3.79 µM.
  • NCI-H460 (Lung Cancer) : Exhibited significant cytotoxicity with an IC50 of around 42.30 µM.

These results suggest that the incorporation of the pyrazole ring enhances the anticancer properties of the compounds .

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or pathways associated with cancer cell proliferation. For example, studies have indicated that similar compounds can inhibit Aurora-A kinase and CDK2, both critical regulators in cell cycle progression .

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and assessed their anticancer activities against multiple cell lines. One derivative showed promising results with an IC50 value of 0.067 µM against Aurora-A kinase .
  • Inhibition Studies : Another study focused on the inhibition of tyrosine kinases by pyrazole derivatives, demonstrating selective inhibition which can be leveraged for therapeutic applications in autoimmune diseases .

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